molecular formula C40H56O2 B1245498 Cucumariaxanthin A

Cucumariaxanthin A

Cat. No.: B1245498
M. Wt: 568.9 g/mol
InChI Key: PJYHZSCGWKQKPK-JOOUWJRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucumariaxanthin A is a carotenoid predominantly found in sea cucumbers of the order Dendrochirotida, particularly Cucumaria japonica and related species . It is characterized by a 5,6,5′,6′-tetrahydro-β-carotene backbone with 9Z,9′Z configurations, distinguishing it from more common carotenoids like β-carotene or astaxanthin . Structurally, it has the molecular formula C40H56O2 and a molecular weight of 568.5 g/mol . This compound is extracted via supercritical CO2 techniques, yielding up to 56.1 mg per 100 g of dry weight in Cucumaria frondosa japonica, making it the most abundant carotenoid in this species .

Properties

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(2S,3S)-2,4,4-trimethyl-3-[(1E,3Z,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-[(1S,6S)-2,2,6-trimethyl-5-oxocyclohexyl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexan-1-one

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,33-36H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20-/t33-,34-,35-,36-/m0/s1

InChI Key

PJYHZSCGWKQKPK-JOOUWJRPSA-N

Isomeric SMILES

C[C@@H]1C(=O)CCC([C@H]1/C=C/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/C=C/[C@@H]2C(CCC(=O)[C@H]2C)(C)C)\C)/C)\C)/C)(C)C

Canonical SMILES

CC1C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(C(=O)CCC2(C)C)C)C)C

Synonyms

5,6,5,6'-tetrahydro-beta,beta-caroten-4,4'-dione
cucumariaxanthin A

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Uniqueness : The 9Z,9′Z configuration of cucumariaxanthins may confer unique photochemical properties, warranting further studies on their light absorption and energy transfer roles .
  • Comparative analyses of their bioactivity profiles are needed .

Q & A

Q. What methods are recommended for isolating and purifying Cucumariaxanthin A from marine sources?

this compound, a carotenoid derivative found in sea cucumbers (e.g., Cucumaria frondosa), requires sequential extraction and chromatography for isolation.

  • Methodology :
    • Extraction : Use acetone or methanol for initial tissue homogenization, followed by liquid-liquid partitioning with hexane to remove lipids .
    • Purification : Employ open-column chromatography (silica gel or C18 reverse-phase) with gradient elution (e.g., hexane:acetone 8:2 to 4:6). Confirm purity via HPLC (C18 column, UV-Vis detection at 450 nm) .
    • Validation : Compare retention times and spectral data (λmax ~470 nm) with authenticated standards .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation relies on spectroscopic and computational techniques:

  • Key Techniques :

    Method Role Example Parameters
    NMR (1H/13C)Assign functional groups and stereochemistryδ 1.25 ppm (methyl groups in side chains)
    HR-MSConfirm molecular formula (C₄₀H₅₆O₄)m/z 621.412 [M+H]+
    UV-VisIdentify conjugated double bondsλmax 450 nm (ethanol)
    • Computational Tools : Compare experimental data with density functional theory (DFT)-predicted NMR shifts .

Q. What are the primary challenges in quantifying this compound in biological matrices?

Matrix interference and isomerization are critical issues:

  • Solutions :
    • Use LC-MS/MS with deuterated internal standards to correct for ion suppression.
    • Protect samples from light and oxygen (e.g., add BHT, store at -80°C) to prevent degradation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on this compound’s antioxidant mechanisms?

Discrepancies in antioxidant activity (e.g., DPPH vs. ORAC assays) arise from assay-specific limitations:

  • Experimental Design :
    • Multi-Method Approach : Combine radical scavenging (DPPH), metal chelation (FRAP), and cellular ROS assays (e.g., H2O2-induced oxidative stress in HepG2 cells).
    • Controls : Include α-tocopherol and Trolox as positive controls; assess membrane permeability via parallel artificial membrane permeability assay (PAMPA) .
    • Statistical Analysis : Use multivariate ANOVA to identify assay-specific variables (e.g., pH, solvent polarity) influencing activity .

Q. What strategies are effective for studying this compound’s synergistic interactions with other carotenoids?

Synergy studies require rigorous dose-response and combinatorial models:

  • Methodology :
    • Isobolographic Analysis : Test fixed-ratio combinations (e.g., this compound:β-carotene 1:1 to 1:4) in antioxidant or anti-inflammatory assays.
    • Mechanistic Validation : Use RNA-seq to identify pathways upregulated in combination treatments (e.g., Nrf2/ARE signaling) .
    • Data Interpretation : Calculate combination index (CI) values via CompuSyn software; CI <1 indicates synergy .

Q. How can in vivo bioavailability studies for this compound be optimized?

Low oral bioavailability due to poor solubility and first-pass metabolism necessitates tailored approaches:

  • Strategies :
    • Formulation : Use nanoemulsions (e.g., Tween 80/lecithin) or cyclodextrin inclusion complexes.
    • Pharmacokinetic Design : Conduct crossover studies in rodent models with plasma sampling (0–48 h). Quantify via LC-MS/MS with LOQ ≤1 ng/mL .
    • Tissue Distribution : Use radiolabeled [14C]-Cucumariaxanthin A and autoradiography .

Methodological Considerations for Data Contradictions

Q. What analytical approaches validate the reproducibility of this compound’s bioactivity data?

  • Reproducibility Framework :
    • Blinded Replication : Independent labs replicate key experiments (e.g., anti-proliferative effects in HT-29 cells) using shared protocols .
    • Meta-Analysis : Aggregate data from ≥5 studies; assess heterogeneity via I² statistics .
    • Open Data : Share raw chromatograms, NMR FIDs, and cell viability curves in repositories like Zenodo .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucumariaxanthin A
Reactant of Route 2
Cucumariaxanthin A

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